molecular formula C8H15NO2 B8667709 N,N-diethyl-2-oxo butyramide CAS No. 69016-02-0

N,N-diethyl-2-oxo butyramide

Cat. No.: B8667709
CAS No.: 69016-02-0
M. Wt: 157.21 g/mol
InChI Key: JKJMVMKRTBCHAL-UHFFFAOYSA-N
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Description

Structural Classification and Significance within Alpha-Keto Amides

N,N-diethyl-2-oxobutyramide is structurally classified as an α-ketoamide. This classification is due to the presence of a ketone functional group on the carbon atom alpha (adjacent) to the amide carbonyl group. The α-ketoamide moiety is recognized as a "privileged structure" in medicinal chemistry, a motif that is frequently found in natural products and has been successfully used to develop compounds aimed at a wide array of biological targets. acs.orgnih.gov

The significance of the α-ketoamide functional group stems from several advantageous properties. Compared to other dicarbonyl compounds like α-ketoacids and α-ketoesters, α-ketoamides generally exhibit better pharmacokinetic profiles. acs.orgunipi.it They have shown improved membrane permeability over α-ketoacids and greater stability against plasma esterases than α-ketoesters. acs.orgunipi.it The geometry of the α-ketoamide group is typically planar, with the two carbonyl oxygens in a trans orientation to minimize repulsion between their lone pairs of electrons. acs.orgnih.gov This structural rigidity can be advantageous in drug design. unipi.it The motif is a key component in several natural products known for their significant biological activities, such as the immunosuppressants FK-506 and rapamycin. nih.gov

Role of N,N-diethyl-2-oxo butyramide (B146194) as a Model System and Synthetic Precursor

The α-ketoamide moiety is noted for its distinctive reactivity, functioning as both a proelectrophile and a pronucleophile. nih.gov N,N-diethyl-2-oxobutyramide serves as a fundamental example of this class, allowing researchers to study the characteristic reactions of α-ketoamides.

In synthetic chemistry, α-ketoamides are valuable as intermediates and building blocks for more complex molecules. chemrxiv.orgevitachem.com They are precursors for the synthesis of heterocyclic compounds such as β-lactams and oxazolidinones. chemrxiv.org The reactivity of the two adjacent carbonyl groups allows for a variety of chemical transformations. While direct applications of N,N-diethyl-2-oxobutyramide as a precursor are not extensively detailed, structurally related compounds highlight the synthetic utility of this class. For instance, N-(2-Diethylamino-ethyl)-3-oxo-butyramide, an isomer, is used as an intermediate in the synthesis of the receptor tyrosine kinase inhibitor, Sunitinib. google.com Furthermore, derivatives like N,N-diethyl-2-phenylhydrazono-3-oxobutyramide are employed in classical reactions like the Knorr synthesis to create pyrrole (B145914) structures. acs.org The development of methods for synthesizing α-ketoamides, such as copper-catalyzed reactions, is an active area of research, underscoring their importance as synthetic intermediates. chemrxiv.org

Overview of Academic Research Trajectories for N,N-diethyl-2-oxo butyramide

Academic research involving the α-ketoamide scaffold, for which N,N-diethyl-2-oxobutyramide is a representative member, has followed a significant trajectory over the decades. nih.gov Initial interest was driven by the unique reactivity and chemical versatility of the functional group, leading to the development of a vast number of synthetic methodologies. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69016-02-0

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N,N-diethyl-2-oxobutanamide

InChI

InChI=1S/C8H15NO2/c1-4-7(10)8(11)9(5-2)6-3/h4-6H2,1-3H3

InChI Key

JKJMVMKRTBCHAL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=O)N(CC)CC

Origin of Product

United States

Synthetic Methodologies for N,n Diethyl 2 Oxo Butyramide and Its Analogues

Condensation Reactions for Alpha-Keto Amide Formation

Condensation reactions represent a fundamental approach to amide bond formation and are readily applied to the synthesis of N,N-diethyl-2-oxo butyramide (B146194).

A primary and straightforward method for synthesizing N,N-diethyl-2-oxo butyramide is the direct acylation of diethylamine (B46881) with a derivative of 2-oxo-butyric acid. nih.gov In this standard amidation protocol, the carboxylic acid of 2-oxo-butyric acid (also known as 2-ketobutyric acid) is first activated to facilitate the nucleophilic attack by diethylamine. nih.gov

Commonly, the activation is achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-oxo-butanoyl chloride can then be reacted with diethylamine, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to yield the desired this compound. Alternatively, peptide coupling reagents can be employed to mediate the condensation directly, avoiding the isolation of the highly reactive acyl chloride.

Reactant 1Reactant 2Activating Agent/MethodProduct
2-Oxo-butyric acidDiethylamineThionyl Chloride (SOCl₂)This compound
2-Oxo-butyric acidDiethylaminePeptide Coupling ReagentsThis compound

Diketene (B1670635) serves as a highly reactive and versatile C4 building block in organic synthesis. While not a direct route to this compound, its reaction with amines is a well-established method for producing related beta-keto amides, such as N,N-diethyl-3-oxobutanamide. For instance, a patented process describes the reaction of a substituted ethylenediamine (B42938) with diketene to form an N-substituted-3-oxo-butyramide. mdpi.com This methodology highlights the utility of diketene in forming acetoacetamide (B46550) structures. Because of the high reactivity and toxicity of diketene, a more stable diketene-acetone adduct is often used in industrial applications to improve handling and safety. mdpi.com

Hydrogenation-Mediated Synthetic Pathways for this compound

Hydrogenation offers an alternative route for the synthesis of this compound, typically involving the reduction of a suitable precursor. Catalytic hydrogenation is a key step in various synthetic processes, often utilizing catalysts such as palladium on activated charcoal (Pd/C). mdpi.com

A plausible hydrogenation-mediated pathway could involve the synthesis of an α,β-unsaturated analogue of the target molecule, followed by the selective reduction of the carbon-carbon double bond. For example, an unsaturated precursor could be prepared via a condensation reaction, and subsequent treatment with hydrogen gas (H₂) in the presence of a metal catalyst like Pd/C would saturate the double bond to yield this compound. Another related application involves the hydrogenation of a 2-(hydroxyimino)-3-oxo-butyric acid derivative to produce an intermediate for further synthesis. mdpi.com

Precursor TypeReactionCatalystProduct
α,β-Unsaturated keto-amideCatalytic HydrogenationPd/CThis compound
α-Oxime esterCatalytic HydrogenationPd/Cα-Amino ester (intermediate)

Advanced Synthetic Approaches for this compound Analogues

Modern synthetic chemistry provides powerful tools for the rapid generation of molecular diversity, which can be applied to create a wide range of analogues of this compound.

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are particularly well-suited for the synthesis of α-acylamino amides, which are structural analogues of this compound. nih.gov

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov By systematically varying these four components, a large library of diverse amide derivatives can be generated. To create analogues of this compound, one could employ reactants such as propionaldehyde, diethylamine, various carboxylic acids, and different isocyanides. This strategy allows for the introduction of complexity and diversity around the core amide structure in a single, atom-economical step. nih.gov

MCR TypeComponent 1Component 2Component 3Component 4Product Class
Ugi (U-4CR)AldehydeAmineCarboxylic AcidIsocyanideα-Acylamino amides

The synthesis of specific, complex chiral analogues such as N,N-diethyl-2-formyl-2-(methoxymethoxy)butyramide requires sophisticated asymmetric methods to control the stereochemistry at the quaternary α-carbon. While a specific documented synthesis for this exact molecule is not readily found in surveyed literature, its construction can be proposed based on established principles of enantioselective synthesis.

A plausible strategy would involve the asymmetric α-functionalization of a chiral N,N-diethyl-2-(methoxymethoxy)butyramide precursor. This could be achieved by using a chiral auxiliary attached to the amide nitrogen to direct the stereoselective introduction of the formyl group onto the α-carbon. Alternatively, asymmetric deprotonation of the α-position using a chiral lithium amide base, followed by trapping the resulting chiral enolate with a formylating agent (e.g., N-formylpiperidine), could establish the desired stereocenter. Such methods are fundamental in the asymmetric synthesis of complex molecules where precise control over stereochemistry is critical.

Optimization Principles and Methodological Enhancements in this compound Synthesis

The synthesis of this compound and related α-ketoamides is an area of significant interest due to the prevalence of the α-ketoamide motif in biologically active molecules. researchgate.netnih.govacs.org Consequently, extensive research has focused on developing and optimizing synthetic protocols to improve efficiency, yield, and substrate scope, while also favoring milder and more environmentally benign conditions. nih.gov Methodological enhancements have largely centered on the strategic formation of the core α-ketoamide structure, primarily through C(1)-N bond formation (amidation), C(2)-oxidation of amide precursors, and various coupling reactions. researchgate.netnih.gov

A key principle in optimizing these syntheses is the choice of coupling agents and catalysts. For syntheses proceeding through the amidation of an α-keto acid precursor (e.g., 2-oxobutanoic acid) with diethylamine, classic peptide coupling reagents are often employed. Enhancements in this area involve the use of more efficient activators to facilitate the reaction under mild conditions, thereby minimizing side reactions and improving purity.

A significant advancement in the synthesis of α-ketoamides involves the use of transition metal catalysis, particularly with copper. chemrxiv.org Copper-catalyzed methods have been developed for the direct synthesis of α-ketoamides from readily available starting materials like aryl methyl ketones and secondary amines. chemrxiv.org These methods represent a considerable enhancement over traditional multi-step processes. Optimization of these catalytic systems is a primary focus of current research. For instance, Zhang and co-workers developed a system using N-iodosuccinimide (NIS) with copper(I) bromide (CuBr) to prepare α-ketoamides at room temperature with good yields. chemrxiv.org A proposed mechanism involves the formation of an enamine from the ketone and secondary amine, which is then iodinated by NIS. Subsequent nucleophilic substitution and copper-assisted oxidation lead to the final α-ketoamide product. chemrxiv.org

Further optimization of copper-catalyzed systems has explored solvent-free conditions and the use of molecular oxygen as the terminal oxidant, enhancing the "green" credentials of the synthesis. chemrxiv.org The choice of the copper source and ligands can be crucial for reaction efficiency. The data below illustrates how different catalytic systems and conditions affect the synthesis of α-ketoamide analogues.

Table 1: Comparison of Copper-Catalyzed Synthetic Methods for α-Ketoamides

Catalyst System Oxidant Substrate 1 Substrate 2 Solvent Temperature Yield (%)
CuBr NIS Aryl Methyl Ketone Secondary Amine Not Specified Room Temp. Good
CuI O₂ Aryl Methyl Ketone Amine Solvent-free Not Specified Good

This table is a representation of findings from various studies to illustrate optimization principles. chemrxiv.org

Another optimization strategy involves improving the activation of carboxylic acids for amidation. For the synthesis of N,N-diethyl-m-toluamide (DEET), an analogue of the target compound, a highly efficient procedure was developed using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent. researchgate.net This method avoids the need for harsh conditions or expensive catalysts often required when starting from the free acid and amine. researchgate.net The optimization of this procedure involved a systematic study of the molar ratios of the reactants.

The findings from the optimization study for DEET synthesis are summarized in the table below. The optimal molar ratio of m-toluic acid to CDI to diethylamine was found to be 1:1.2:2.0, resulting in a yield of 94.03%. researchgate.net This systematic approach to optimizing reactant stoichiometry is a fundamental principle for enhancing synthetic efficiency.

Table 2: Optimization of Reactant Molar Ratios in the Synthesis of N,N-diethyl-m-toluamide (DEET)

Entry Molar Ratio (m-toluic acid : CDI : diethylamine) Yield (%)
1 1 : 1.2 : 1.5 81.31
2 1 : 1.2 : 2.0 94.03
3 1 : 1.2 : 2.5 94.96
4 1 : 1.2 : 3.0 95.12

Data sourced from a study on the synthesis of DEET, an analogue of this compound. researchgate.net

Furthermore, the Mitsunobu reaction has been adapted for the synthesis of N,N-diethylbenzamides, representing a novel application of this classic reaction for amide bond formation from benzoic acids and diethylamine. nih.gov This methodological enhancement is advantageous when traditional methods involving carboxylic acid derivatives are ineffective. nih.gov The reaction proceeds under relatively mild conditions, typically involving triphenylphosphine (B44618) and an azodicarboxylate like diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov

Reactivity and Transformation Pathways of N,n Diethyl 2 Oxo Butyramide

Chemical Reactivity Profile of the Alpha-Keto Amide Moiety

The α-keto amide group is a significant structural motif in organic and medicinal chemistry, often referred to as a "privileged structure" due to its presence in numerous natural products and its utility in designing molecules for a wide range of biological targets. nih.govacs.org The chemical versatility of this moiety stems from its distinct electronic and structural characteristics. nih.gov Structurally, the α-keto amide functional group possesses multiple centers of reactivity, exhibiting both electrophilic and nucleophilic characteristics. nih.govrsc.org It features two potential electrophilic sites at the carbonyl carbons and two potential nucleophilic sites. nih.gov The preferred geometry places the nitrogen atom and the two carbonyl groups on the same plane, with the oxygen atoms adopting a trans disposition. nih.gov

The reactivity of the α-keto amide is significantly influenced by the electronic interplay between the adjacent ketone and amide functionalities. The electron-withdrawing nature of the ketone group enhances the electrophilicity of the neighboring amide carbonyl carbon. Compared to analogous dicarbonyl compounds like α-ketoacids and α-ketoesters, α-ketoamides generally exhibit superior pharmacokinetic properties. acs.org Research indicates they have improved cell membrane permeance over α-ketoacids and greater stability against hydrolysis by plasma esterases than α-ketoesters. nih.govacs.org Furthermore, α-ketoamides are noted for being more resistant to proteolytic cleavage. nih.gov

A key aspect of their reactivity in aqueous environments is the potential for the keto-carbonyl group to form a gem-diol hydrate (B1144303). nih.gov The position of the equilibrium between the keto and hydrated forms is sensitive to both pH and the nature of the substituents on the amide nitrogen. nih.gov

Table 1: Key Reactivity Features of the α-Keto Amide Moiety

FeatureDescriptionReference
Hybrid Reactivity Possesses both electrophilic and nucleophilic centers, allowing for diverse chemical transformations. nih.govrsc.org
Electrophilic Centers The two carbonyl carbons act as sites for nucleophilic attack. nih.gov
Enhanced Stability Generally more stable towards enzymatic hydrolysis (esterases, proteases) compared to α-ketoesters and α-ketoaldehydes. nih.govacs.org
Hydration The ketone carbonyl can exist in equilibrium with its gem-diol hydrate form in aqueous solutions. nih.gov

Nucleophilic Reactivity and Derivative Formation from N,N-diethyl-2-oxo butyramide (B146194)

The electrophilic nature of the carbonyl carbons in N,N-diethyl-2-oxobutyramide makes it susceptible to attack by various nucleophiles. nih.govrsc.org This reactivity is central to its use in synthesizing a wide array of derivatives. The α-keto amide framework can participate in numerous transformations initiated by nucleophilic addition. chemrxiv.org

Common reactions involving nucleophiles include:

Addition to Carbonyl Groups: Nucleophiles can add to either the ketone or the amide carbonyl carbon. The reduction of the ketone group to a secondary alcohol using appropriate reducing agents is a typical example of this reactivity. evitachem.comsmolecule.com

Substitution Reactions: While the diethylamino group is not a typical leaving group, reactions can be designed to functionalize the carbon backbone. For instance, related α-halo-α-keto amides undergo nucleophilic substitution where the halide is displaced. smolecule.com This highlights the electrophilicity of the α-carbon.

Complex Addition Reactions: The α-keto amide moiety serves as a substrate in several named reactions that proceed via nucleophilic addition. These include the Michael addition, Mannich-type reactions, and the Stetter reaction, which lead to the formation of new carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgchemrxiv.org

The choice of nucleophile and reaction conditions dictates the outcome of the reaction. Amines, for example, are common nucleophiles whose reactivity can be modulated by their substitution pattern and the solvent system used. masterorganicchemistry.comresearchgate.net The formation of derivatives through these pathways underscores the utility of N,N-diethyl-2-oxobutyramide as a versatile building block in organic synthesis.

Table 2: Examples of Nucleophilic Reactions at the α-Keto Amide Core

Reaction TypeNucleophile ExampleProduct TypeReference
Reduction Hydride reagents (e.g., NaBH₄)α-hydroxy amide evitachem.comsmolecule.com
Michael Addition Enolates1,5-dicarbonyl compound chemrxiv.orgchemrxiv.org
Mannich Reaction Amine + Aldehydeβ-amino carbonyl compound chemrxiv.orgchemrxiv.org
Halide Displacement Phthalimideα-phthalimido-α-keto amide core.ac.uk

Hydrolytic Transformations and Stability of N,N-diethyl-2-oxo butyramide

The stability of N,N-diethyl-2-oxobutyramide towards hydrolysis is a critical parameter, particularly in aqueous environments. Under strong acidic or basic conditions, the amide bond can be cleaved, yielding diethylamine (B46881) and 2-oxobutanoic acid. evitachem.comsmolecule.com However, compared to other acyl compounds, α-ketoamides display notable stability. nih.govacs.org

Several factors influence the hydrolytic stability of N,N-diethyl-2-oxobutyramide:

Steric Hindrance: The two ethyl groups on the nitrogen atom provide steric bulk around the amide carbonyl. This steric shielding can hinder the approach of water or hydroxide (B78521) ions, thereby slowing the rate of hydrolysis compared to less substituted or primary amides.

Aqueous Equilibrium: In aqueous media, the ketone carbonyl can reversibly form a gem-diol. nih.gov This equilibrium can affect the molecule's stability and degradation pathways. The formation of a stabilized bisulfite adduct has been used as a method to protect the α-keto amide group during purification, preventing degradation. google.com

Studies on related α-ketoacyl peptides have shown that the keto-acyl group can have a catalytic effect on the hydrolysis of a neighboring peptide bond. researchgate.net While generally stable, the hydrolytic degradation of amides can be complex and may be triggered by specific conditions or substituents within the molecule. researchgate.netijper.org

Table 3: Factors Affecting the Stability of this compound

FactorInfluence on StabilityReference
Amide Bond Susceptible to hydrolysis under harsh acidic or basic conditions. evitachem.comsmolecule.com
Diethyl Groups Provide steric hindrance, potentially increasing resistance to hydrolysis.-
Aqueous Environment Can lead to the formation of a gem-diol hydrate at the ketone position. nih.gov
General Stability Considered more stable than corresponding α-ketoaldehydes and α-ketoesters. nih.govacs.org

Condensation Reactions Involving this compound

The ketone carbonyl group of N,N-diethyl-2-oxobutyramide is an active participant in condensation reactions. It can react with primary amines to form imines or with other carbonyl compounds possessing active methylene (B1212753) groups. evitachem.com A prominent example of this type of transformation is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com

The Knoevenagel condensation involves the nucleophilic addition of a compound with an active hydrogen (e.g., malonic acid derivatives, cyanoacetates) to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, often a primary or secondary amine. wikipedia.org

Key features of condensation reactions involving N,N-diethyl-2-oxobutyramide include:

Reaction with Active Methylene Compounds: The ketone can condense with species like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base to form a new carbon-carbon double bond. researchgate.net

Doebner Modification: A variation of the Knoevenagel reaction, the Doebner modification, uses pyridine (B92270) as a solvent and catalyst, often with substrates containing a carboxylic acid group, which can subsequently undergo decarboxylation. wikipedia.orgorganic-chemistry.org

Aldol-Type Condensation: The compound can also undergo aldol-crotonic type condensations, reacting with other ketones or aldehydes to form β-hydroxy carbonyl intermediates that can then dehydrate. beilstein-journals.org

These condensation reactions are powerful tools for carbon-carbon bond formation, enabling the extension of the molecular framework and the synthesis of conjugated systems from N,N-diethyl-2-oxobutyramide.

Role in Complex Organic Reactions Leading to Functionalized Products

N,N-diethyl-2-oxobutyramide and the broader class of α-keto amides serve as pivotal intermediates in the synthesis of complex organic molecules, particularly functionalized heterocyclic compounds. rsc.org Their multiple reactive sites allow them to be used in multicomponent reactions and tandem sequences to build molecular complexity efficiently. rsc.org

α-Keto amides are recognized as valuable precursors for:

Heterocycle Synthesis: They are key building blocks for synthesizing heterocycles such as β-lactams, oxazolidinones, and various indole (B1671886) derivatives. chemrxiv.orgchemrxiv.org For example, a related compound, N,N-diethyl-3-oxobutanamide, is used in a three-component reaction with aldehydes and thiourea (B124793) to construct tetrahydropyrimidines. Similarly, Knorr synthesis and Fischer indole synthesis utilizing α-keto amide derivatives can produce complex polycyclic structures like pyrrolooctahydroisoquinolines. acs.org

Tandem Reactions: The reactivity of the α-keto amide moiety can be harnessed in tandem reaction sequences. An example is the synthesis of thieno[2,3-b]indoles, which involves an initial aldol-crotonic condensation followed by a tandem reduction and Paal–Knorr cyclization. beilstein-journals.org

Named Reactions: α-Keto amides are versatile substrates for a variety of established organic reactions, including the Pictet-Spengler, Mannich, and Stetter reactions, which are fundamental for creating a diverse range of valuable chemical intermediates. chemrxiv.orgchemrxiv.org

The ability to participate in these complex transformations highlights the role of N,N-diethyl-2-oxobutyramide as a strategic starting material for accessing functionalized products with potential applications in medicinal chemistry and material science.

Theoretical and Computational Chemistry Studies on N,n Diethyl 2 Oxo Butyramide

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic characteristics of N,N-diethyl-2-oxobutyramide. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP3) are employed to predict its molecular and electronic structure. mdpi.comnih.gov DFT functionals like B3LYP or M06, combined with basis sets such as 6-31G* or TZVP, are commonly used to model the electron distribution and orbital energies. mdpi.comresearchgate.net

A key feature of N,N-diethyl-2-oxobutyramide is the presence of two carbonyl groups and a tertiary amide nitrogen. The electron-withdrawing 2-oxo group significantly influences the molecule's electronic properties by enhancing the electrophilicity of the adjacent amide carbonyl carbon. Computational modeling can precisely quantify this effect by calculating the charge distribution across the molecule.

Natural Bond Orbital (NBO) analysis is a critical tool for interpreting the bonding in more detail. It provides information on atomic charges, hybridization, and orbital interactions, such as the n(N) → π*(C=O) conjugation that is characteristic of the amide bond. mdpi.commdpi.comrsc.org This analysis reveals how the nitrogen lone pair delocalizes into the amide carbonyl's anti-bonding orbital, contributing to the partial double-bond character and planarity of the amide group. mdpi.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the molecule's reactivity and kinetic stability. mdpi.comnih.gov

Table 1: Predicted NBO Charges on Key Atoms of N,N-diethyl-2-oxobutyramide Hypothetical data based on principles from quantum chemical studies on related molecules.

Atom Predicted NBO Charge (e) Rationale
Amide Nitrogen (N) -0.5 to -0.6 The nitrogen atom is less electronegative than oxygen but forms polar bonds with carbon and donates lone pair density.
Amide Carbonyl Carbon (C=O) +0.6 to +0.7 Highly positive due to bonding with two electronegative atoms (O and N) and influence from the adjacent oxo group.
Amide Carbonyl Oxygen (O) -0.6 to -0.7 Strong negative charge due to high electronegativity and polarization of the C=O bond.
Ketone Carbonyl Carbon (C=O) +0.5 to +0.6 Positive charge due to bonding with an electronegative oxygen atom.
Ketone Carbonyl Oxygen (O) -0.6 to -0.7 Strong negative charge from the polarized C=O bond.

Conformational Analysis and Intramolecular Interactions, including Hydrogen Bonding

The conformational landscape of N,N-diethyl-2-oxobutyramide is defined by the rotational freedom around its single bonds, particularly the C-C and C-N bonds. Conformational analysis, typically performed using quantum mechanical methods like DFT (B3LYP) and MP2, aims to identify the stable conformers (energy minima) and the transition states for their interconversion. nih.gov These calculations map out the potential energy surface, revealing the relative stabilities of different spatial arrangements of the diethylamino and oxobutanoyl moieties. nih.gov

While N,N-diethyl-2-oxobutyramide lacks a classical hydrogen bond donor like an O-H or N-H group, weak C-H···O intramolecular interactions can still play a role in stabilizing certain conformations. The existence and strength of such interactions can be evaluated using the Atoms-in-Molecule (AIM) theory, which analyzes the electron density topology to identify bond critical points (BCPs). nih.gov

Furthermore, the conformational equilibrium can be significantly influenced by the solvent. nih.gov Computational models can simulate solvent effects, for instance by using a Polarizable Continuum Model (PCM), to predict how the relative populations of conformers shift in different environments. researchgate.net Molecular dynamics (MD) simulations can also provide quantitative information on conformational equilibria by sampling numerous transitions between different states to reconstruct a free-energy profile. ub.edu

Table 2: Hypothetical Conformational Analysis of N,N-diethyl-2-oxobutyramide Illustrative data based on computational studies of flexible molecules.

Conformer Key Dihedral Angle(s) Relative Energy (kcal/mol) Stabilizing Interactions
A (Global Minimum) O=C-C=O: ~120° (gauche) 0.00 Optimized balance of steric repulsion and potential weak C-H···O interactions.
B O=C-C=O: ~180° (anti) +0.8 Reduced dipole-dipole repulsion between carbonyls, but increased steric clash elsewhere.
C C-N-C-C (ethyl): gauche/gauche +1.5 Steric hindrance between the two ethyl groups.
D C-N-C-C (ethyl): anti/gauche +0.5 Lower steric strain compared to the gauche/gauche conformer.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. smu.edu By modeling the potential energy surface (PES), researchers can identify the lowest energy path from reactants to products. researchgate.net This involves locating and characterizing all stationary points, including reactants, products, intermediates, and transition states, using methods like DFT. researchgate.netsmu.edu

For a given reaction of N,N-diethyl-2-oxobutyramide, such as a nucleophilic attack at one of the carbonyl carbons, geometry optimization calculations are performed to find the structures of the transition state and any intermediates. Frequency calculations are then used to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net To verify that a calculated transition state connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. smu.edu For instance, a reaction mechanism analogous to a Knoevenagel condensation, which involves β-ketoamides, could be computationally modeled for this compound.

The Unified Reaction Valley Approach (URVA) offers a more detailed analysis by partitioning the reaction path into distinct phases, such as reactant preparation, bond breaking/forming, and product formation, providing deep insight into the sequence of structural changes. smu.edu

Table 3: Computational Workflow for Modeling a Reaction Mechanism Based on standard computational chemistry procedures.

Step Computational Task Purpose Method
1 Geometry Optimization Find the minimum energy structures of reactants and products. DFT (e.g., B3LYP/6-31+G*)
2 Transition State Search Locate the saddle point on the potential energy surface between reactants and products. QST2/QST3 or Berny Optimization
3 Frequency Calculation Characterize stationary points (0 imaginary frequencies for minima, 1 for transition states) and obtain zero-point vibrational energy. DFT (e.g., B3LYP/6-31+G*)
4 IRC Calculation Confirm the reaction path connects the transition state with the correct reactants and products. IRC methods implemented in software like Gaussian.
5 Energy Profile Construction Determine the activation energy and reaction energy by comparing the energies of all stationary points. Single-point energy calculations with a higher level of theory if needed.

Investigation of Steric and Electronic Influences of N,N-Diethyl and Oxo Substituents

The reactivity and properties of N,N-diethyl-2-oxobutyramide are governed by a combination of steric and electronic effects from its substituent groups. nih.gov

Electronic Influence: The 2-oxo group is strongly electron-withdrawing. This effect enhances the electrophilic character of the adjacent amide carbonyl carbon, making it a more favorable site for nucleophilic attack compared to a simple N,N-dialkylalkanamide. Computational modeling quantifies this by showing a greater positive partial charge on the amide carbonyl carbon.

Steric Influence: The two ethyl groups on the nitrogen atom introduce significant steric bulk. This steric hindrance can impede the approach of reagents to the amide functional group, potentially slowing down reactions like hydrolysis compared to less substituted amides. This steric repulsion between the N-substituents can also lead to a distortion of the amide bond, causing it to twist away from planarity. nih.gov Such a twist disrupts the n(N) → π*(C=O) resonance, which can decrease the amide's resonance energy and, paradoxically, increase the reactivity of the amide bond itself by destabilizing the ground state. mdpi.comnih.gov

Table 4: Comparison of Steric and Electronic Properties Hypothetical comparison based on established principles of amide chemistry.

Property N,N-dimethylacetamide (Reference) N,N-diethyl-2-oxobutyramide Influence of Substituents
Amide C-N Bond Length ~1.36 Å Potentially slightly longer Steric clash from diethyl groups may slightly elongate the bond by weakening resonance.
Amide Planarity (τ) ~0-5° Potentially 5-15° Steric bulk of ethyl groups forces a slight twist to relieve strain. nih.gov
NBO Charge on Amide Carbonyl C ~+0.65 e Potentially > +0.70 e The adjacent electron-withdrawing oxo group increases the positive charge.
n(N) → π*(C=O) Interaction Energy High Moderately high Twisting caused by steric hindrance can reduce the orbital overlap and stabilization energy. nih.gov

Computational Studies in Coordination Chemistry Involving Related Amides

Amide-containing molecules like N,N-diethyl-2-oxobutyramide can function as ligands, coordinating to metal ions. The primary coordination sites are the lone pairs on the oxygen atoms of the two carbonyl groups, allowing the molecule to act as a bidentate chelating ligand. Computational studies are vital for exploring the coordination chemistry of such ligands. nih.govnih.gov

DFT calculations are widely used to predict the geometry, stability, and electronic structure of metal complexes with related N,N-dialkylamide ligands. nih.govmdpi.com These studies can determine the preferred coordination mode (e.g., bidentate O,O'-chelation) and the resulting geometry of the complex (e.g., tetrahedral, square planar, or octahedral, depending on the metal and other ligands). For instance, studies on N,N'-dialkyl-2,6-pyridinediamides have used DFT to corroborate the structures of Pd(II) and Zr(IV) complexes. nih.gov

NBO analysis can be applied to these complexes to describe the nature of the metal-ligand bonds, quantifying the extent of charge transfer from the ligand's donor oxygen atoms to the metal center. nih.govmdpi.com Such computational investigations guide the synthesis of new coordination compounds and help in understanding their properties and potential applications, for example, in catalysis or materials science. rsc.org

Table 5: Computational Methods in Coordination Chemistry of Related Amides Based on methods reported in studies of metal-amide complexes.

Metal Ion Ligand Type Computational Method Investigated Properties Reference
Pd(II), Zr(IV) N,N'-dialkyl-2,6-pyridinediamide DFT, NBO analysis Coordination modes, complex geometry, bonding analysis. nih.gov
Ti(IV) N,N'-dialkyl-2,3-dihydroxyterephthalamide Mass spectrometry, X-ray crystallography, DFT (implied for interpretation). Complex formation and stability in aqueous solution, redox properties. nih.gov
Hg(II) N,N-dialkyldithiocarbamato DFT, NBO analysis Supramolecular association, intermolecular bonding (spodium bonding), steric effects. mdpi.com
Cu(II) Schiff base ligand with carboxylate DFT (Broken Symmetry approach) Magnetic properties, exchange coupling between metal centers. clarku.edu

Advanced Analytical Techniques in N,n Diethyl 2 Oxo Butyramide Research

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopy is fundamental to the analysis of N,N-diethyl-2-oxobutyramide, providing detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For N,N-diethyl-2-oxobutyramide (C₈H₁₅NO₂), both ¹H NMR and ¹³C NMR provide critical data.

¹H NMR Spectroscopy: This technique identifies the different chemical environments of hydrogen atoms (protons) within the molecule. The spectrum of N,N-diethyl-2-oxobutyramide is expected to show distinct signals for the protons of the three ethyl groups. Due to the restricted rotation around the amide C-N bond, the two N-ethyl groups may be non-equivalent, leading to more complex signals than might be anticipated. The protons on the ethyl group adjacent to the ketone will exhibit a characteristic quartet and triplet pattern, with chemical shifts influenced by the adjacent carbonyl group.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information about the carbon skeleton. Each chemically distinct carbon atom in N,N-diethyl-2-oxobutyramide will produce a separate signal. The two carbonyl carbons (one from the ketone and one from the amide) are particularly noteworthy, appearing at the downfield end of the spectrum (typically 160-200 ppm) due to the strong deshielding effect of the oxygen atoms. The remaining signals correspond to the carbons of the ethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-diethyl-2-oxobutyramide Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

¹H NMR
AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (ketone side)~1.1Triplet3H
CH₃ (amide side)~1.2Triplet6H
CH₂ (ketone side)~2.9Quartet2H
CH₂ (amide side)~3.4Quartet4H
¹³C NMR
AssignmentPredicted Chemical Shift (ppm)
CH₃ (ketone side)~8
CH₃ (amide side)~13
CH₂ (ketone side)~35
CH₂ (amide side)~42
C=O (amide)~165
C=O (ketone)~195

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For N,N-diethyl-2-oxobutyramide, the molecular weight is 157.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 157. Subsequent fragmentation would likely involve cleavage adjacent to the carbonyl groups (alpha-cleavage) and rearrangements. A common fragmentation for N,N-diethylamides is the loss of one of the ethyl groups or cleavage to form a diethylamino-containing fragment. The fragmentation pattern of its isomer, N,N-diethyl-3-oxobutanamide, shows significant peaks that can be used as a reference for predicting the fragmentation of the target molecule. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for N,N-diethyl-2-oxobutyramide

m/z ValuePredicted Fragment StructureDescription
157[C₈H₁₅NO₂]⁺Molecular Ion (M⁺)
128[M - C₂H₅]⁺Loss of an ethyl group
100[C₅H₁₀NO]⁺Fragment from cleavage between carbonyls
72[C₄H₁₀N]⁺Diethylamino fragment
57[C₃H₅O]⁺Propanoyl fragment

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an effective tool for identifying the functional groups present in a compound.

The IR spectrum of N,N-diethyl-2-oxobutyramide is dominated by the absorptions of its two carbonyl groups. The presence of an α-ketoamide structure means there will be two distinct C=O stretching bands. acs.orgnih.gov The amide carbonyl (Amide I band) typically appears around 1630-1680 cm⁻¹, while the ketone carbonyl stretch is usually found at a higher frequency, around 1700-1725 cm⁻¹. The exact positions can be influenced by electronic and steric effects. Other characteristic absorptions include C-H stretching from the ethyl groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations. pearson.comresearchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for N,N-diethyl-2-oxobutyramide

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H StretchAlkyl (CH₂, CH₃)2850 - 3000
C=O StretchKetone~1715
C=O Stretch (Amide I)Tertiary Amide~1645
C-N StretchAmide1200 - 1300

X-ray Crystallography for Solid-State Structure Determination of N,N-diethyl-2-oxo butyramide (B146194) Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. To apply this technique, a high-quality single crystal of the compound or a suitable derivative must first be grown.

Bond Lengths and Angles: Confirming the exact geometric parameters of the α-ketoamide and diethyl groups.

Conformation: Determining the preferred spatial orientation of the two carbonyl groups relative to each other and the conformation of the ethyl chains. Studies on α-ketoamides suggest a preference for a planar arrangement where the two carbonyl oxygens are in a trans disposition. nih.gov

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including any hydrogen bonding or van der Waals interactions that dictate the solid-state properties.

This information is crucial for understanding structure-activity relationships and for computational modeling studies.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating N,N-diethyl-2-oxobutyramide from a reaction mixture, purifying it to a high standard, and assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for separating, identifying, and quantifying components in a mixture. For a moderately polar compound like N,N-diethyl-2-oxobutyramide, reversed-phase HPLC would be a suitable method. A nonpolar stationary phase (like C18-silica) would be used with a polar mobile phase (such as a methanol/water or acetonitrile/water mixture). The compound's purity can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Provided that N,N-diethyl-2-oxobutyramide is sufficiently volatile and thermally stable, GC is an excellent method for purity assessment. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long, thin column. The technique is often coupled with a mass spectrometer (GC-MS), providing both separation and structural identification of the compound and any impurities. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of a chemical reaction and for preliminary separation analysis. northwestern.eduojp.govnorthwestern.edu A spot of the reaction mixture is applied to a plate coated with an adsorbent (like silica (B1680970) gel), which is then placed in a solvent. The separation occurs as the solvent moves up the plate, and the relative positions of the spots (Rf values) for the starting materials and the product indicate the reaction's completion.

Column Chromatography: This is the standard preparative technique for purifying compounds in the laboratory. A glass column is packed with a stationary phase (e.g., silica gel), and the crude product is loaded onto the top. A solvent (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase, allowing for the collection of the pure N,N-diethyl-2-oxobutyramide in fractions.

Applications of N,n Diethyl 2 Oxo Butyramide in Chemical Sciences and Materials

N,N-diethyl-2-oxo butyramide (B146194) as a Versatile Intermediate in Organic Synthesis

The primary application of N,N-diethyl-2-oxobutyramide in chemical sciences is its role as a versatile intermediate and building block for the synthesis of more complex molecules. The α-ketoamide moiety is recognized for its distinctive reactivity, capable of acting as both an electrophile and a nucleophile, which opens numerous pathways for molecular elaboration.

N,N-diethyl-2-oxobutyramide serves as a foundational component for constructing sophisticated molecular architectures. The α-ketoamide functional group is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Its value stems from the planar geometry and the specific electronic properties conferred by the two adjacent carbonyl groups. The electron-withdrawing nature of the 2-oxo group enhances the electrophilicity of the amide carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity is harnessed by synthetic chemists to forge new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of intricate organic frameworks.

Table 1: Key Reactive Sites in N,N-diethyl-2-oxobutyramide for Synthesis

Site Type of Reactivity Potential Transformations
C2-Ketone Carbonyl Electrophilic Nucleophilic addition (e.g., Grignard reagents, organolithiums), Wittig reactions
C1-Amide Carbonyl Electrophilic Nucleophilic acyl substitution, reduction to amines

| α-Protons (on C3) | Nucleophilic (acidic) | Enolate formation, aldol (B89426) reactions, alkylation |

This table is generated based on established principles of organic reactivity for α-ketoamides.

The dual reactivity of the α-ketoamide group makes N,N-diethyl-2-oxobutyramide an effective precursor for a wide array of functionalized molecules. It is particularly valuable in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents and agrochemicals. For instance, α-ketoamides are known precursors for the synthesis of important heterocycles such as β-lactams and oxazolidinones. The reaction pathways can be strategically chosen to modify either the ketone or the amide portion of the molecule, or to engage both in cyclization reactions, thereby allowing for the introduction of diverse functional groups and the creation of a library of structurally varied compounds from a single starting material.

Exploration in Catalysis Research and Related Chemical Processes

The potential for N,N-diethyl-2-oxobutyramide in the field of catalysis lies in its ability to act as a ligand for metal ions. The molecule possesses multiple heteroatoms—two oxygen atoms and one nitrogen atom—each with lone pairs of electrons available for coordination with a metal center.

By binding to a metal, the compound could form a metal complex that might exhibit catalytic activity. The specific geometry and electronic properties of such a complex would depend on the metal ion and the coordination mode of the ligand. The diethylamide group provides steric bulk, which could influence the selectivity of catalytic reactions by controlling the access of substrates to the active metal center. While this application is theoretically plausible, specific research demonstrating the use of N,N-diethyl-2-oxobutyramide as a ligand in established catalytic processes is not prominent in the literature.

Table 2: Potential Coordination Sites for Metal Catalysis

Atom Functional Group Role in Coordination
Oxygen (C=O) Ketone Lewis basic site, can donate a lone pair to a metal ion.
Oxygen (C=O) Amide Lewis basic site, can donate a lone pair to a metal ion.

| Nitrogen | Amide | Lewis basic site, lone pair availability is reduced by resonance but can still participate in coordination. |

This table outlines the theoretical potential of the molecule to act as a ligand based on its structural features.

Emerging Research Directions and Future Outlook for N,n Diethyl 2 Oxo Butyramide

Development of Novel and Sustainable Synthetic Routes

The synthesis of α-ketoamides, including N,N-diethyl-2-oxobutyramide, is an area of active research, with a significant push towards greener and more efficient methodologies. Traditional synthetic approaches often rely on harsh reagents and produce significant waste. The future of N,N-diethyl-2-oxobutyramide synthesis lies in the adoption of sustainable practices that offer high yields, operational simplicity, and minimal environmental impact.

Recent advancements in the broader field of α-ketoamide synthesis highlight several promising directions:

Catalytic Oxidative Amidation: The development of novel catalytic systems for the oxidative amidation of α-hydroxy amides or the direct coupling of α-ketoaldehydes with diethylamine (B46881) represents a key area of interest. Metal-free catalysts, such as those derived from glucose-based carbonaceous materials, are gaining traction for their eco-friendliness and reusability. innospk.comresearchgate.net These catalysts can operate under solvent-free conditions, further enhancing their green credentials. innospk.comresearchgate.net

Photocatalysis and Electrochemistry: Visible-light-mediated synthesis and electrochemical approaches are emerging as powerful tools in organic chemistry. nih.gov These methods allow for the activation of substrates under mild conditions, often at room temperature, and can utilize renewable energy sources. nih.gov The application of photoredox catalysis to the synthesis of α-ketoamides from readily available precursors is a particularly promising avenue.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, scalability, and precise control over reaction parameters. The development of a continuous flow synthesis for N,N-diethyl-2-oxobutyramide could streamline its production and facilitate its wider application.

Synthetic ApproachKey FeaturesPotential Advantages for N,N-diethyl-2-oxobutyramide Synthesis
Metal-Free Catalysis Utilizes catalysts based on abundant and non-toxic elements.Reduced environmental impact, lower cost, and easier purification.
Photocatalysis Employs visible light to drive chemical reactions.Mild reaction conditions, high selectivity, and use of a renewable energy source.
Electrochemistry Uses electrical current to initiate and control reactions.Avoids the need for chemical oxidants/reductants and offers precise control.
Flow Chemistry Reactions are performed in a continuously flowing stream.Enhanced safety, scalability, and reproducibility.

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of N,N-diethyl-2-oxobutyramide is crucial for harnessing its full synthetic potential. The presence of two adjacent electrophilic centers (the α- and β-carbonyl carbons) and the nucleophilic character of the amide nitrogen allows for a diverse range of chemical reactions.

Future research in this area is expected to focus on:

Selective Functionalization: Elucidating the factors that control the regioselectivity of nucleophilic attack on the dicarbonyl system is a key objective. By carefully tuning reaction conditions and reagent choice, it should be possible to selectively target either the α- or β-carbonyl group, leading to a wider array of functionalized products.

Hydrolysis and Stability Studies: A detailed mechanistic investigation into the hydrolysis of N,N-diethyl-2-oxobutyramide under various pH conditions is essential for understanding its stability and potential degradation pathways. nih.gov Kinetic isotope effect studies could provide valuable insights into the transition state structures of these reactions. nih.gov

Photochemical Reactivity: The photochemical behavior of α-ketoamides is a relatively unexplored area. Investigating the photochemical reactions of N,N-diethyl-2-oxobutyramide could uncover novel transformations and applications, such as in photopolymerization or as photoresponsive materials. Studies on related N,N-dialkyl-α-thioxoamides have shown that irradiation can lead to interesting products via γ-hydrogen abstraction, suggesting a potential avenue for exploration. rsc.org

Expanded Utility in Advanced Materials and Niche Chemical Applications

While the current applications of N,N-diethyl-2-oxobutyramide are not extensively documented, its chemical structure suggests significant potential in several areas of materials science and specialized chemical synthesis.

Promising future applications include:

Polymer Chemistry: The dicarbonyl functionality of N,N-diethyl-2-oxobutyramide could be exploited in the synthesis of novel polymers. It could potentially serve as a monomer or a cross-linking agent in the production of polyesters, polyamides, or other condensation polymers with unique thermal and mechanical properties. The related compound N,N-dimethylacrylamide is a versatile monomer in polymer chemistry, indicating the potential for similar applications. chemicalbook.com

Building Blocks for Heterocyclic Compounds: α-Ketoamides are valuable precursors for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. researchgate.net N,N-diethyl-2-oxobutyramide could be utilized in multicomponent reactions to generate complex molecular architectures with potential biological activity.

Agrochemical Intermediates: The structural similarity to N,N-diethyl-3-oxobutyramide, a known intermediate in the production of the insecticide Phosphamidon, suggests that N,N-diethyl-2-oxobutyramide could also serve as a valuable precursor in the synthesis of novel agrochemicals. innospk.com

Coordination Chemistry: The oxygen atoms of the carbonyl groups and the nitrogen atom of the amide can act as coordination sites for metal ions. This opens up the possibility of using N,N-diethyl-2-oxobutyramide as a ligand in the design of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Integration of Advanced Computational and Experimental Approaches for Predictive Research

The synergy between computational modeling and experimental work is revolutionizing chemical research. For N,N-diethyl-2-oxobutyramide, this integrated approach can accelerate the discovery of new reactions and applications while providing a deeper understanding of its fundamental properties.

Future research will likely involve:

Predictive Reaction Modeling: Computational tools, such as Density Functional Theory (DFT), can be used to model the reaction pathways of N,N-diethyl-2-oxobutyramide with various reagents. researchgate.netmdpi.com This allows for the prediction of reaction outcomes, the identification of key intermediates and transition states, and the rational design of more efficient synthetic routes.

In Silico Materials Design: Molecular dynamics simulations and other computational methods can be employed to predict the properties of polymers and other materials derived from N,N-diethyl-2-oxobutyramide. This can guide the experimental design of new materials with tailored properties for specific applications.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal conditions for a given chemical transformation. This data-driven approach can significantly reduce the time and resources required for reaction optimization and scale-up.

Research AreaComputational ApproachExperimental ValidationPredicted Outcome
Reaction Selectivity DFT calculations of transition state energies for nucleophilic attack at Cα vs. Cβ.Product distribution analysis under various reaction conditions.Rational control over the synthesis of specific isomers.
Polymer Properties Molecular dynamics simulations of polymer chains derived from N,N-diethyl-2-oxobutyramide.Synthesis and characterization of the corresponding polymers (e.g., thermal analysis, mechanical testing).Design of polymers with desired properties for targeted applications.
Catalyst Design Screening of potential catalysts for sustainable synthesis using computational methods.Experimental testing of the most promising catalyst candidates.Identification of highly efficient and selective catalysts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-diethyl-2-oxo-butyramide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between diethylamine and 2-oxo-butyric acid derivatives. Key steps include:

  • Acylation : Use of acyl chlorides or anhydrides under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents like DMF or THF enhance reactivity .
  • Catalysis : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) improve reaction efficiency.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>99%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of N,N-diethyl-2-oxo-butyramide?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic signals:
  • δ 1.1–1.3 ppm (triplet, –CH₂CH₃ from diethyl groups).
  • δ 2.5–3.0 ppm (multiplet, –CO–CH₂– moiety).
  • IR : Strong absorbance at ~1680 cm⁻¹ (C=O stretch of the amide and ketone groups) .
  • Mass Spectrometry : Molecular ion peak at m/z 157.21 (C₈H₁₅NO₂) .

Q. What safety protocols are critical when handling N,N-diethyl-2-oxo-butyramide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal .
  • First Aid : For skin exposure, rinse with copious water; for ingestion, administer activated charcoal and seek medical attention .

Advanced Research Questions

Q. How does the electronic configuration of N,N-diethyl-2-oxo-butyramide influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The electron-withdrawing ketone group adjacent to the amide enhances electrophilicity at the carbonyl carbon.
  • Kinetic Studies : Use Hammett plots to correlate substituent effects with reaction rates.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

Q. What strategies can mitigate batch-to-batch variability in the synthesis of N,N-diethyl-2-oxo-butyramide derivatives for pharmacological studies?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
  • Quality Control : LC-MS or HPLC with UV detection ensures consistency in purity (>98%) .

Q. How can in silico models predict the pharmacokinetic properties of N,N-diethyl-2-oxo-butyramide analogs?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, logP, and toxicity.
  • Molecular Docking : AutoDock Vina screens analogs against target proteins (e.g., enzymes or receptors) .
  • MD Simulations : GROMACS assesses binding stability and conformational changes over time .

Q. What mechanistic insights explain the compound’s interaction with biological membranes in cytotoxicity assays?

  • Methodological Answer :

  • Lipid Bilayer Studies : Use fluorescence anisotropy or DSC to measure membrane fluidity changes.
  • ROS Assays : Detect oxidative stress via DCFH-DA probes in cell cultures .
  • Apoptosis Markers : Western blotting for caspase-3/7 activation quantifies cell death pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.